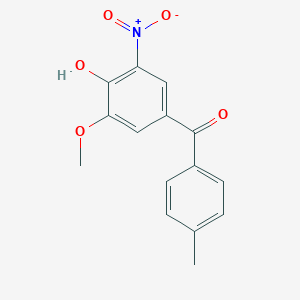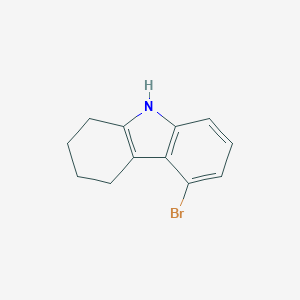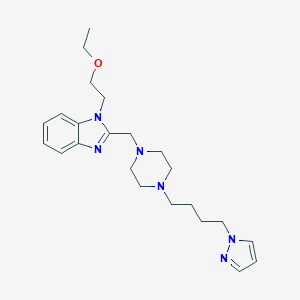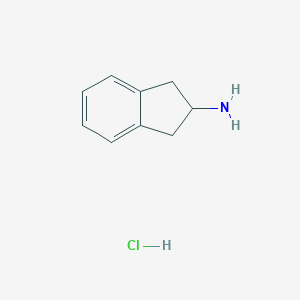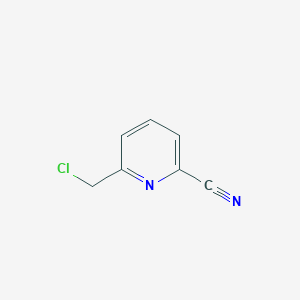![molecular formula C28H45NO4S B129396 (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate CAS No. 113323-39-0](/img/structure/B129396.png)
(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate, also known as (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate, is a useful research compound. Its molecular formula is C28H45NO4S and its molecular weight is 491.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ethyl Acetate Production and Application
Ethyl acetate is extensively used as a solvent in paints, coatings, resins, and inks, and as a main ingredient in fragrances and flavors for consumer products. The review by Patil and Gnanasundaram (2020) discusses process intensification techniques for ethyl acetate production, highlighting advantages over traditional methods and exploring various process parameters that influence ethyl acetate purity, production rate, energy consumption, and overall costs Patil & Gnanasundaram, 2020.
Organic Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT) has shown promise as an organic thermoelectric material, with significant progress in enhancing its thermoelectric properties. Yue and Xu (2012) reviewed the advancements in PEDOT-based materials, suggesting potential for military and niche applications due to PEDOT's advantageous attributes such as weight, size, and flexibility Yue & Xu, 2012.
Enzymatic Treatment of Organic Pollutants
Enzymatic approaches using laccases, peroxidases, and other enzymes have been explored for the degradation of recalcitrant organic pollutants in wastewater. Husain and Husain (2007) highlighted the role of redox mediators in enhancing the efficiency of enzymatic degradation, suggesting future prospects for the enzyme–redox mediator system in the remediation of industrial effluents Husain & Husain, 2007.
Enhancement of Thermoelectric Performance
Zhu et al. (2017) discussed various effective treatment methods to enhance the thermoelectric performance of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), a leading organic thermoelectric material. The review suggests strategies for future research to develop more efficient organic thermoelectric materials Zhu et al., 2017.
Environmental Fate and Effects of Oxo-process Chemicals
Staples (2001) reviewed the environmental fate and effects of certain oxo-process chemicals, illustrating their biodegradability and low concern for aquatic life. This study provides insights into the environmental impact of industrial chemicals, potentially including derivatives or compounds related to the one of interest Staples, 2001.
Propiedades
IUPAC Name |
(4-ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45NO4S/c1-8-26(6)17-22(33-23(31)18-34-16-15-29(9-2)10-3)27(7)19(4)11-13-28(20(5)25(26)32)14-12-21(30)24(27)28/h8,19-20,22,24H,1,9-18H2,2-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDCTAXLDKLYGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSCC(=O)OC1CC(C(=O)C(C23CCC(C1(C2C(=O)CC3)C)C)C)(C)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
TiaMulin IMpurity E (TiaMulone,11-Oxo TiaMulin) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

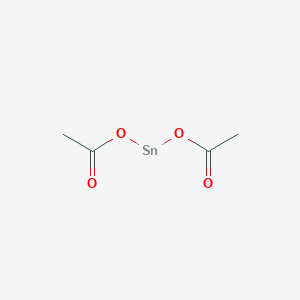
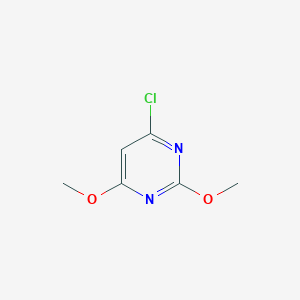
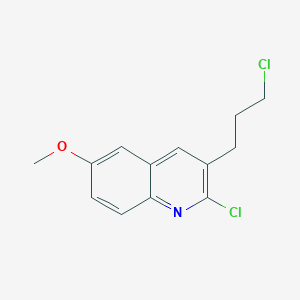


![(S)-7-Amino-5-benzyl-4-oxo-5-azaspiro[2.4]heptane](/img/structure/B129328.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)

